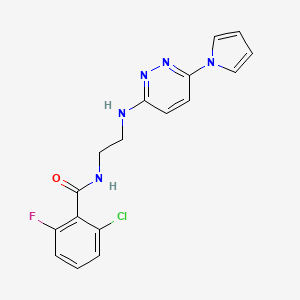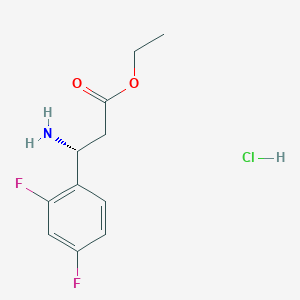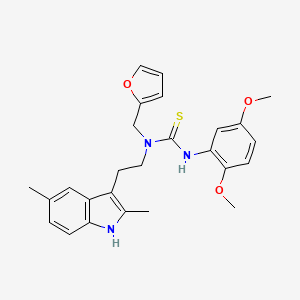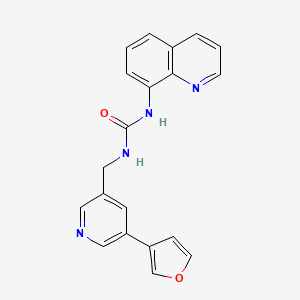![molecular formula C14H15NO2 B2897763 1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] CAS No. 54621-12-4](/img/structure/B2897763.png)
1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]
説明
“1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]” is a chemical compound with the molecular formula C14H15NO2 . It is a derivative of carbazole . The compound has a molecular weight of 229.27 .
Synthesis Analysis
The synthesis of “1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]” involves several steps. In one method, phenylhydrazine is dissolved in dichloromethane, and magnesium sulfate is added. The mixture is stirred, filtered, and the filtrate is evaporated. The residue is then taken up in benzene, and zinc chloride is added. The mixture is heated under reflux for several hours .Molecular Structure Analysis
The InChI code for “1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]” is1S/C14H15NO2/c1-2-4-12-10(3-1)11-9-14(16-7-8-17-14)6-5-13(11)15-12/h1-4,15H,5-9H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]” is a powder at room temperature .科学的研究の応用
Photochromic Materials
Spiropyrans, which include compounds like 1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane], are known for their photochromic properties. They can switch between two isomers with different colors when exposed to UV or visible light . This property is utilized in creating smart materials that change color in response to environmental stimuli, such as sunglasses that darken in bright light.
Molecular Electronics
The ability of spiropyran derivatives to change their structure in response to external stimuli makes them suitable for use in molecular electronics . They can be used to create molecular switches that control the flow of electrical current in nanoscale circuits.
Sensing Applications
Due to their sensitivity to various stimuli, spiropyrans can be employed as sensors for detecting changes in pH, temperature, and the presence of metal ions . This makes them valuable in environmental monitoring and biological molecule detection.
Photopharmacology
In the field of photopharmacology, spiropyran compounds are explored for their potential to act as light-activated drugs . Their structural changes upon light exposure could be used to control drug activity in the body, allowing for targeted treatment with minimal side effects.
Smart Composite Materials
The reversible photochromic behavior of spiropyran compounds is advantageous in creating smart composites. These materials can remember and respond to previous environmental conditions, making them useful in adaptive building materials and textiles .
Nanomachinery
Spiropyran derivatives can act as components in nanomachines due to their ability to undergo conformational changes. These changes can be harnessed to perform mechanical work at the molecular level, paving the way for the development of nanoscale devices .
作用機序
Target of Action
The primary targets of 1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] are currently unknown. This compound is a derivative of tetrahydrocarbazole, a motif that is ubiquitous in natural products and biologically active compounds . .
Mode of Action
The compound contains a dioxolane ring and an ethylacetate substituent, which point to opposite sides of the carbazole plane This structural feature may influence its interaction with potential targets
Biochemical Pathways
As a derivative of tetrahydrocarbazole, it may potentially influence pathways where tetrahydrocarbazole and its derivatives are involved . .
Pharmacokinetics
Its molecular weight is 229.28 , which is within the range generally favorable for oral bioavailability.
特性
IUPAC Name |
spiro[1,2,4,9-tetrahydrocarbazole-3,2'-1,3-dioxolane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-4-12-10(3-1)11-9-14(16-7-8-17-14)6-5-13(11)15-12/h1-4,15H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVAQBRMUPGCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1NC4=CC=CC=C34)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2897680.png)

![4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2897684.png)




![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2897695.png)

![3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2897697.png)
![3-(4-methoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2897698.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2897700.png)
![3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-1-(4-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2897702.png)
